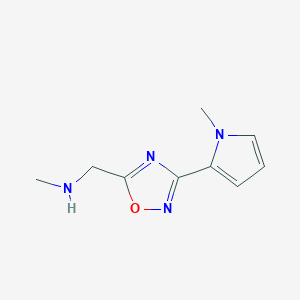
1-(2-Methyl-benzyl)-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride
概要
説明
The compound “1-(2-Methyl-benzyl)-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride” is a complex organic molecule that contains several functional groups, including a benzyl group, a piperidine ring, and an imidazole ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that its synthesis would involve the formation of the piperidine and imidazole rings, possibly through cyclization reactions . The benzyl group could potentially be introduced through a substitution or addition reaction .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl, piperidine, and imidazole groups would likely contribute to the overall shape and properties of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the benzyl group could potentially participate in substitution reactions . The piperidine and imidazole rings might also be involved in various reactions, depending on their substitution patterns and the reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzyl, piperidine, and imidazole groups could affect its solubility, melting point, boiling point, and other properties .
科学的研究の応用
Chemical Properties and Applications
Occurrence and Environmental Impact of Similar Compounds : Parabens, which share some structural characteristics with the query compound, particularly in the context of benzyl groups and their environmental behavior, have been extensively studied. These compounds are primarily used as preservatives in various consumer products. Their ubiquity in surface water and sediments raises concerns about their potential as weak endocrine disrupters. Studies suggest that despite wastewater treatments effectively reducing their concentration, parabens persist at low levels in the environment, posing potential risks to aquatic life and possibly human health due to their bioaccumulation and interaction with chlorine to form more persistent chlorinated by-products (Haman et al., 2015).
Pharmacological Applications of Structurally Similar Compounds : The therapeutic potential of dipeptidyl peptidase IV (DPP IV) inhibitors, which can include compounds with piperidine structures, has been highlighted in treating type 2 diabetes mellitus. The ideal DPP IV inhibitor would prevent the degradation of incretin molecules without affecting other physiological processes. This suggests a pathway for the development of new therapeutic agents leveraging similar structural motifs for specific disease targets (Mendieta et al., 2011).
Catalytic and Chemical Applications : Research into recyclable copper catalyst systems for C-N bond-forming reactions, involving aryl halides and amines, highlights the utility of structures related to the query compound in synthetic chemistry. These systems, utilizing piperidine among other amines, have shown significant potential in forming bonds critical to pharmaceutical compounds and other organic molecules. The development of these recyclable catalyst systems marks a step forward in the sustainable production of complex chemical entities (Kantam et al., 2013).
作用機序
The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a drug, its mechanism of action would involve interacting with specific biological targets in the body. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For instance, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. It’s also possible that it could be harmful if ingested, inhaled, or if it comes into contact with the skin .
将来の方向性
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.ClH/c1-13-4-2-3-5-14(13)12-18-10-11-19(16(18)20)15-6-8-17-9-7-15;/h2-5,15,17H,6-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFDYLVYRJVJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(C2=O)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-benzyl)-3-piperidin-4-yl-imidazolidin-2-one Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Oxa-2-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1434455.png)


![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)



![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)

![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B1434471.png)

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)

